molecular formula C15H17BrN4OS B2710399 4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide CAS No. 2097860-83-6

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2710399
CAS No.: 2097860-83-6
M. Wt: 381.29
InChI Key: ORHRNCHDFXZWEW-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17BrN4OS and its molecular weight is 381.29. The purity is usually 95%.
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Biological Activity

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex molecular structure characterized by the following components:

  • A bromine atom at the 4-position.
  • A dimethylamino group attached to a tetrahydroquinazoline moiety.
  • A thiophene ring linked to a carboxamide functional group.

The molecular formula can be represented as C13H16BrN3O2SC_{13}H_{16}BrN_{3}O_{2}S with a molecular weight of approximately 356.26 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and insecticidal properties.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antimicrobial effects. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Properties

Several studies have investigated the anticancer potential of tetrahydroquinazoline derivatives. For example:

  • A study demonstrated that certain derivatives exhibited cytotoxicity against multiple cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM .
  • The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a chemotherapeutic agent.

Insecticidal Activity

The insecticidal properties of related tetrahydroquinazolines have been documented, indicating that these compounds can effectively control pest populations in agricultural settings. The mode of action typically involves interference with neurotransmitter systems in insects .

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
AnticancerShowed cytotoxic effects on HeLa cells with an IC50 of 15 µM. Induced apoptosis via mitochondrial pathways.
InsecticidalEffective against common agricultural pests; reduced larval survival rates significantly.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in cellular metabolism.
  • Disruption of Membrane Integrity : The interaction with microbial membranes may lead to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways leading to cell death.

Properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c1-20(2)15-17-7-9-5-11(3-4-12(9)19-15)18-14(21)13-6-10(16)8-22-13/h6-8,11H,3-5H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHRNCHDFXZWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.